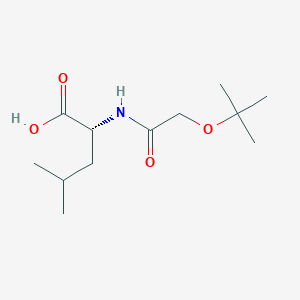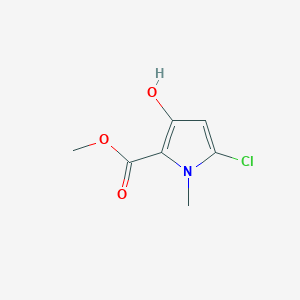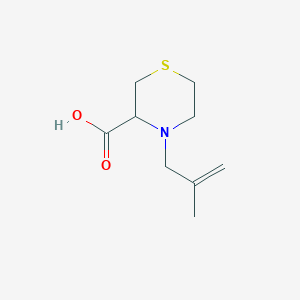
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine ring substituted with a carboxylic acid group and a 2-methylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized from 1,2-amino alcohols and α-haloacid chlorides through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with 2-methylprop-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as transition metals may be employed to facilitate the reactions, and advanced purification methods like crystallization and chromatography are used to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiomorpholine ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The 2-methylprop-2-en-1-yl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
4-(2-methylprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)5-10-3-4-13-6-8(10)9(11)12/h8H,1,3-6H2,2H3,(H,11,12) |
Clé InChI |
IWCNFCFXWAOJOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1CCSCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


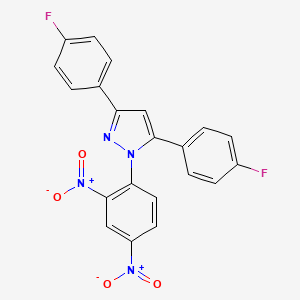
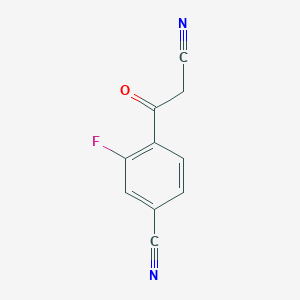
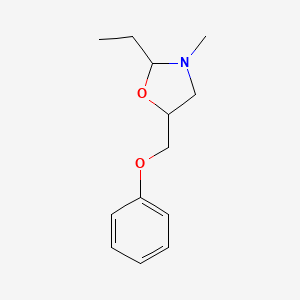
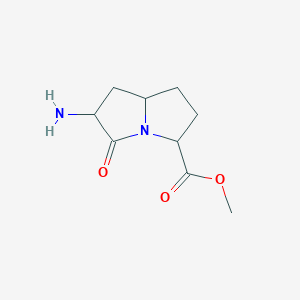
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
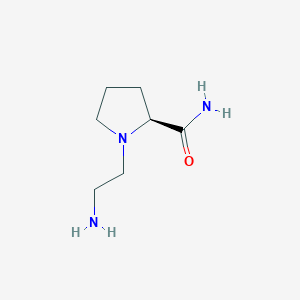
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
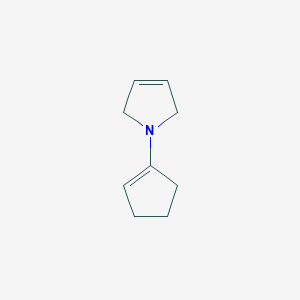
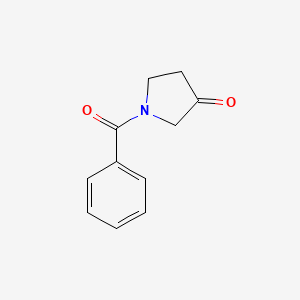
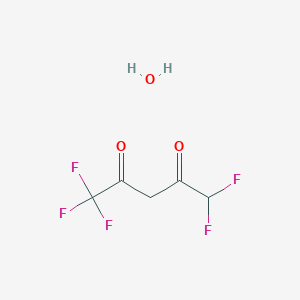
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
